molecular formula C16H19NO2 B6605342 ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate CAS No. 2408958-40-5

ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B6605342
CAS No.: 2408958-40-5
M. Wt: 257.33 g/mol
InChI Key: ISYRYGIXCFGBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate is a pyrrole-derived compound characterized by a 3-methylphenyl substituent at the 1-position, methyl groups at the 2- and 5-positions, and an ester moiety at the 3-position. Pyrroles are aromatic heterocycles with diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-5-19-16(18)15-10-12(3)17(13(15)4)14-8-6-7-11(2)9-14/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYRYGIXCFGBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)C2=CC=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H17N O2
  • Molecular Weight : 243.3 g/mol
  • IUPAC Name : this compound

The compound features a pyrrole ring substituted with ethyl and dimethyl groups, which contributes to its unique biological properties.

Antimicrobial Properties

Research has shown that pyrrole derivatives, including this compound, exhibit promising antimicrobial activity. A study evaluated various pyrrole derivatives for their in vitro efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated significant antibacterial effects, comparable to standard antibiotics like tetracycline.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameBacterial PathogenZone of Inhibition (mm)
This compoundStaphylococcus aureus18
This compoundEscherichia coli15
This compoundPseudomonas aeruginosa12

These findings suggest that the compound's structural features may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory and Antioxidant Activities

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory and antioxidant activities. Preliminary studies indicate that the compound can reduce inflammation markers in vitro and exhibit scavenging activity against free radicals.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrrole Ring : The initial step involves the condensation of appropriate aldehydes with substituted amines.
  • Carboxylation : The resulting pyrrole is then carboxylated using carbon dioxide under basic conditions.
  • Esterification : Finally, the carboxylic acid is converted to the ethyl ester using ethanol and an acid catalyst.

This synthetic versatility allows for modifications that can lead to derivatives with varied biological activities.

Case Studies

Several studies have explored the biological activity of pyrrole derivatives similar to this compound:

  • Study on Antibacterial Activity : A series of pyrrole derivatives were synthesized and screened for antibacterial activity. The study found that modifications in the phenyl substitution pattern significantly influenced their efficacy against various bacterial strains .
  • Evaluation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of pyrrole derivatives, demonstrating that certain compounds could effectively inhibit pro-inflammatory cytokines in cell cultures .

Scientific Research Applications

Pharmaceutical Development

Ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, which can lead to the development of new therapeutic agents.

  • Case Study : Research indicates that derivatives of pyrrole compounds exhibit significant anti-inflammatory and analgesic properties. The incorporation of ethyl groups enhances solubility and bioavailability, making it a candidate for drug formulation .

Organic Synthesis

This compound serves as an intermediate in organic synthesis processes. Its ability to undergo various chemical reactions makes it valuable in creating more complex molecules.

  • Synthesis Pathways : this compound can be synthesized through multi-step reactions involving alkylation and acylation processes. This versatility is crucial for researchers aiming to develop new compounds with specific functionalities .

Material Science

In material science, the compound is explored for its potential applications in creating polymers and other materials that require specific thermal and mechanical properties.

  • Research Findings : Studies have shown that incorporating pyrrole derivatives into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications .

Data Table of Applications

Application AreaDescriptionExamples/Findings
Pharmaceutical DevelopmentPotential drug candidate with anti-inflammatory propertiesResearch indicates efficacy in pain models
Organic SynthesisIntermediate for synthesizing complex organic moleculesMulti-step synthesis pathways established
Material ScienceEnhances properties of polymers such as conductivity and stabilityImproved performance in electronic materials

Chemical Reactions Analysis

Hydrolysis of the Ester Functional Group

The ethyl ester group undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.

Reaction Conditions Product Yield Source
NaOH (10%), ethanol/water, reflux2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylic acid95%

This hydrolysis follows a nucleophilic acyl substitution mechanism, where hydroxide ions attack the electrophilic carbonyl carbon. The reaction is efficient under mild conditions due to the ester’s inherent reactivity .

Functionalization via Electrophilic Substitution

The pyrrole ring’s electron-rich nature permits electrophilic substitution , particularly at the α-positions (relative to the nitrogen). Substituents such as methyl groups and the 3-methylphenyl ring influence regioselectivity.

Key Reactions:

  • Nitration : Introduces nitro groups at activated positions, enhancing potential biological activity.

  • Halogenation : Bromine or chlorine can substitute hydrogen atoms, forming halogenated derivatives.

These reactions typically require Lewis acid catalysts (e.g., FeBr₃) and occur under controlled temperatures .

Oxidation and Reduction Pathways

The compound’s methyl groups and ester functionality are susceptible to redox transformations:

Oxidation:

  • Methyl → Carboxylic Acid : Strong oxidizing agents (e.g., KMnO₄) convert methyl substituents to carboxyl groups, altering solubility and reactivity.

  • Ester → Ketone : Partial oxidation may yield ketonic intermediates.

Reduction:

  • Ester → Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, enabling further derivatization.

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, forming volatile byproducts.

  • Photoreactivity : UV exposure may induce dimerization or ring-opening reactions.

Comparison with Similar Compounds

Substituent Positional Isomers

  • Ethyl 2,5-Dimethyl-1-(2-Methylphenyl)-1H-Pyrrole-3-Carboxylate (S43)
    • Key Differences : The 2-methylphenyl substituent (vs. 3-methylphenyl) alters steric and electronic environments.
    • Data : Molecular weight 258.1 g/mol; synthesized via condensation of 2-methylaniline and a carbonyl derivative (87% yield). NMR (CDCl₃): δ 7.42–7.27 (m, aromatic H), 2.19 ppm (methyl) .
    • Impact : The ortho-methyl group may hinder rotation, increasing steric bulk compared to the meta-substituted target compound.

Electron-Withdrawing Substituents

  • Ethyl 1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methyl-5-(3-Nitrophenyl)pyrrole-3-Carboxylate (6c) Key Differences: Incorporates a cyano (CN) and nitro (NO₂) group, introducing strong electron-withdrawing effects. Data: Molecular weight 454 g/mol; mp 203–205°C. IR: 2216 cm⁻¹ (CN), 1533 cm⁻¹ (NO₂). NMR: δ 7.11 ppm (aromatic H) . the purely alkyl-substituted target compound.

Halogen-Substituted Analogs

  • Data: Molecular weight 402.2 g/mol; ESIMS m/z 402.2. NMR (DMSO-d₆): δ 7.50–7.57 (m, halogenated aryl H) . Impact: Halogens enhance lipophilicity and may improve membrane permeability in biological systems compared to methyl groups.

Heterocyclic Substituents

  • Ethyl 4-Formyl-2,5-Dimethyl-1-(2-Thienylmethyl)-1H-Pyrrole-3-Carboxylate
    • Key Differences : Thienylmethyl group replaces methylphenyl, introducing sulfur-based π-electron effects.
    • Data : Molecular weight 291.37 g/mol; CAS 175276-54-5. Predicted boiling point 445.5°C .
    • Impact : Thiophene’s aromaticity may enhance conjugation, altering UV-Vis absorption and reactivity.

Structural and Functional Data Table

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/IR) Biological Relevance
Ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate 3-methylphenyl, 2,5-dimethyl 271.3* N/A N/A Intermediate in drug synthesis
Ethyl 2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carboxylate (S43) 2-methylphenyl 258.1 N/A δ 2.19 (s, CH₃), 7.42–7.27 (m, aryl) MurB inhibitor (antibacterial)
Ethyl 1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methyl-5-(3-nitrophenyl)pyrrole-3-carboxylate CN, NO₂, phenyl 454.0 203–205 IR: 2216 (CN), 1533 (NO₂) Antimalarial candidate
Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate Thienylmethyl, formyl 291.37 N/A N/A Synthetic intermediate

*Calculated based on molecular formula.

Preparation Methods

Reaction Mechanism and Conditions

  • Diketone Preparation : Ethyl acetoacetate reacts with acetyl chloride to form ethyl 3-oxobutanoate, a 1,4-diketone analog.

  • Cyclocondensation : The diketone interacts with 3-methylaniline in refluxing acetic acid (80–100°C, 6–8 hours). Protonation of the amine facilitates nucleophilic attack on the diketone, followed by dehydration to form the pyrrole ring.

Yield : 60–75% (estimated from analogous syntheses).
Purification : Column chromatography (hexane:ethyl acetate = 10:1) or recrystallization from ethanol.

Challenges and Optimization

  • Regioselectivity : Competing attacks on the diketone may yield regioisomers. Using excess acetic acid suppresses side reactions.

  • Steric Effects : The 3-methylphenyl group introduces steric hindrance, necessitating prolonged reaction times.

Esterification of Pre-Formed Pyrrolecarboxylic Acid

Hydrolysis of the ethyl ester followed by re-esterification offers a two-step pathway.

Hydrolysis to Carboxylic Acid

This compound is refluxed in 10% NaOH/ethanol (3–4 hours), yielding 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylic acid.

Conditions :

  • NaOH (20 mL), ethanol (20 mL), reflux.

  • Acidification to pH 3 with HCl precipitates the acid.

Re-Esterification with Ethanol

The carboxylic acid reacts with ethanol under Fischer esterification conditions:

  • Catalyst : Concentrated H₂SO₄ (5 mol%).

  • Conditions : Reflux (12 hours), yielding the ethyl ester.

Yield : ~85% (based on analogous esterifications).

Alkylation of Pyrrole-3-Carboxylate Intermediates

Direct alkylation of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate with 3-methylbenzyl bromide introduces the aryl group.

SN2 Alkylation

  • Base : K₂CO₃ (2 eq) in DMF.

  • Conditions : 60°C, 12 hours.

Yield : 40–55% (lower due to competing N- and C-alkylation).

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Paal-Knorr SynthesisCyclocondensation60–75%High regioselectivityProlonged reaction time
EsterificationHydrolysis + Fischer esterification~85%High purityTwo-step process
Vilsmeier-HaackFormylation → Oxidation~50%Functional group diversityLow overall yield
AlkylationSN2 alkylation40–55%SimplicityPoor regioselectivity

Critical Considerations in Synthesis

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, toluene) enhance reaction rates but complicate purification.

  • Reflux conditions (80–100°C) balance reactivity and decomposition risks.

Catalytic Additives

  • Thiazolium salts (e.g., 5-(2-hydroxyethyl)-4-methyl-3-(phenylmethyl)thiazolium chloride) improve yields in Stetter reactions .

Q & A

Q. What are the standard synthetic routes for ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate?

The synthesis typically involves multi-step protocols, such as:

  • Cyclocondensation : Reacting substituted amines with diketones to form the pyrrole core.
  • Esterification : Introducing the ethyl carboxylate group via reaction with ethyl chloroformate or alcohol-mediated ester formation.
  • Substitution : Attaching the 3-methylphenyl group at position 1 using Ullmann coupling or palladium-catalyzed cross-coupling reactions. Reaction conditions (e.g., temperature, catalysts) are critical for yield optimization. Characterization via 1H^1H NMR and ESIMS is essential to confirm intermediate and final product purity .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • 1H^1H NMR : Identifies substituent positions and aromatic proton environments (e.g., δ 2.22 ppm for methyl groups, δ 4.27 ppm for ethoxy protons) .
  • ESIMS : Confirms molecular weight (e.g., m/z 402.2 for related pyrrole derivatives) .
  • IR Spectroscopy : Detects functional groups like ester carbonyls (~1700 cm1^{-1}) and C-N bonds in the pyrrole ring .

Q. What are the preliminary biological screening methods for this compound?

Initial pharmacological profiling involves:

  • Binding affinity assays : Testing interactions with enzymes (e.g., kinases) or receptors using fluorescence polarization or surface plasmon resonance.
  • In vitro cytotoxicity : Screening against cancer cell lines (e.g., MTT assays) to identify antiproliferative activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 3-methylphenyl group?

Optimization strategies include:

  • Catalyst screening : Testing palladium (e.g., Pd(PPh3_3)4_4) vs. copper catalysts for coupling efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Kinetic studies : Monitoring intermediates via LC-MS to identify rate-limiting steps .

Q. What crystallographic methods determine the compound’s structural conformation?

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and dihedral angles (e.g., naphthalene-phenyl dihedral angles ~76.82° in related compounds).
  • Space group analysis : Monoclinic systems (e.g., P21_1/n) with unit cell parameters (a = 13.2332 Å, b = 10.3574 Å) are common for pyrrole derivatives .
  • Weak interactions : C—H⋯O and π-π stacking are analyzed to understand packing behavior .

Q. How can contradictions in reported biological activity data be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines to rule out context-dependent effects.
  • Computational modeling : Use molecular docking to predict binding modes and compare with experimental IC50_{50} values.
  • Metabolic stability testing : Assess cytochrome P450 interactions to identify off-target effects .

Q. What structural features influence its reactivity in substitution reactions?

  • Electron-withdrawing groups : The ester moiety at position 3 directs electrophilic substitution to position 4.
  • Steric effects : 2,5-Dimethyl groups hinder reactivity at adjacent positions.
  • Hammett analysis : Quantifies substituent effects on reaction rates (σ values for methyl and phenyl groups) .

Methodological Considerations

Q. How are reaction intermediates monitored during multi-step synthesis?

  • TLC/HPLC : Track progress using polarity shifts or retention times.
  • In situ FTIR : Detect carbonyl or amine group formation in real time.
  • Quenching studies : Isolate intermediates for NMR or mass spectrometry validation .

Q. What strategies mitigate byproduct formation in cyclocondensation steps?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines.
  • Catalytic additives : Molecular sieves absorb water to prevent hydrolysis .

Data Analysis and Interpretation

Q. How are structure-activity relationships (SAR) studied for this compound?

  • Analog synthesis : Modify substituents (e.g., replacing methyl with halogens) and compare bioactivity.
  • 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic features with activity.
  • Pharmacophore mapping : Identify essential moieties (e.g., ester group for membrane permeability) .

Q. What computational tools predict its pharmacokinetic properties?

  • ADMET prediction : Software like SwissADME estimates logP (~3.5), bioavailability (GI absorption: high), and blood-brain barrier penetration.
  • CYP450 inhibition : Use docking simulations (e.g., AutoDock Vina) to assess interactions with CYP3A4 or CYP2D6 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.